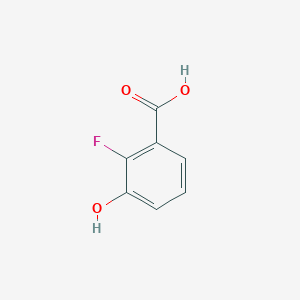2-Fluoro-3-hydroxybenzoic acid
CAS No.: 91658-92-3
Cat. No.: VC1980320
Molecular Formula: C7H5FO3
Molecular Weight: 156.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91658-92-3 |
|---|---|
| Molecular Formula | C7H5FO3 |
| Molecular Weight | 156.11 g/mol |
| IUPAC Name | 2-fluoro-3-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C7H5FO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) |
| Standard InChI Key | VKSRITXZTWTEEW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)O)F)C(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)O)F)C(=O)O |
Introduction
Chemical Identity and Structure
2-Fluoro-3-hydroxybenzoic acid belongs to the class of fluorinated aromatic carboxylic acids. The compound is identified by several key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 91658-92-3 |
| Molecular Formula | C₇H₅FO₃ |
| Molecular Weight | 156.11 g/mol |
| IUPAC Name | 2-fluoro-3-hydroxybenzoic acid |
| MDL Number | MFCD01862066 |
The chemical structure features a benzoic acid skeleton with specific functional group substitutions . The structure can be represented through various chemical notations:
-
InChI: InChI=1S/C7H5FO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
-
SMILES: C(O)(=O)C1=C(F)C(O)=CC=C1
This specific arrangement of functional groups contributes to the compound's reactivity and potential applications in synthetic chemistry.
Physical Properties
The physical properties of 2-Fluoro-3-hydroxybenzoic acid influence its handling and applications:
-
Physical State: Solid (typically a white to off-white powder)
-
Storage Conditions: Sealed in dry container at room temperature
-
Stability: Stable under recommended storage conditions
Understanding these properties is crucial for researchers and chemists working with this compound, as they influence synthesis planning, purification strategies, and application development.
Synthesis Methods
Biocatalytic Approaches
An emerging trend in the synthesis of fluorinated compounds is the use of biocatalytic methods. Research on the biocatalytic synthesis of related fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), demonstrates the potential of enzymatic approaches .
In these biocatalytic syntheses:
-
Engineered microorganisms (e.g., E. coli) co-express specific enzymes tailored for the desired transformations
-
Fluorinated precursors serve as the fluorine source
-
The biocatalytic approach offers advantages including milder reaction conditions, reduced environmental impact, and potentially higher stereoselectivity
These methods represent promising alternatives to traditional chemical synthesis, especially considering increasing emphasis on green chemistry principles in the pharmaceutical and fine chemicals industries.
Applications and Research Directions
Current Applications
2-Fluoro-3-hydroxybenzoic acid serves primarily as a specialized building block in organic synthesis. Its applications include:
-
Pharmaceutical Intermediates: The compound is used in the synthesis of pharmaceutical compounds, where the fluorine substituent can enhance metabolic stability and binding affinity
-
Chemical Research: It serves as a model compound for studying the effects of fluorine substitution on aromatic systems
-
Materials Science: Potential applications in the development of specialized polymers and materials
The compound's structure, featuring both fluorine and hydroxyl substituents in specific positions, makes it valuable for regioselective reactions and the building of more complex molecular architectures.
Emerging Research Directions
Research on fluorinated benzoic acids continues to evolve, with several promising directions:
-
Novel Synthetic Methodologies: Development of more efficient and selective methods for synthesizing fluorinated benzoic acids and their derivatives
-
Biocatalytic Approaches: Exploration of enzymatic systems for the synthesis of fluorinated compounds under mild conditions
-
Applications in Drug Discovery: Investigation of fluorinated benzoic acids as scaffolds for developing new bioactive compounds
-
Materials Development: Research on using fluorinated benzoic acids in the synthesis of advanced materials with unique properties
The incorporation of fluorine into organic compounds remains an important strategy in medicinal chemistry and materials science, driving continued interest in compounds like 2-Fluoro-3-hydroxybenzoic acid.
Market Analysis and Future Prospects
The market for specialized fluorinated compounds, including 2-Fluoro-3-hydroxybenzoic acid, is subject to analysis in dedicated market research reports. These reports examine various aspects including manufacturing technology development, market competition, consumption patterns, and future market trends for the period 2025-2030 .
Key aspects of market analysis include:
-
Manufacturing technology evolution and trends
-
Analysis of global manufacturers and supply chains
-
Market competition dynamics and regional patterns
The continued interest in fluorinated compounds for pharmaceutical applications, especially as building blocks for drug candidates, suggests a stable or growing market for specialized fluorinated benzoic acids like 2-Fluoro-3-hydroxybenzoic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume